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molecular formula C11H13ClO3 B8653466 4-(5-Chloro-2-methoxyphenyl)butanoic acid CAS No. 63213-95-6

4-(5-Chloro-2-methoxyphenyl)butanoic acid

Cat. No. B8653466
M. Wt: 228.67 g/mol
InChI Key: MSOJPOUMDCUNHP-UHFFFAOYSA-N
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Patent
US04022791

Procedure details

A flask containing 1600 g. of polyphosphoric acid and 160 g. (0.70 mole) 4-(5-chloro-2-methoxyphenyl)butyric acid was heated on a steam bath (internal temperature 90°-95° C.) for 1.5 hours. The hot reaction mixture was then poured onto 2 liters of crushed ice with stirring. The quenched mixture was stirred for 30 minutes, then extracted 3 times with 500 ml. portions of chloroform, the extract carbon treated, dried with MgSO4 and filtered. The filtrate was concentrated in vacuo to afford 146 g. of dark oil. This was dissolved in ether, washed with aqueous NaHCO3, then water, carbon treated, dried over MgSO4 and evaporated to dryness. The oil thus produced was distilled under high vacuum to obtain 65.4 g. of product (44% yield). Upon cooling the distillate it crystallized, m.p. 46°-48° C.
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:14][CH3:15])=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:7]=1>CCOCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:14][CH3:15])=[C:6]2[C:7]=1[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.7 mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CCCC(=O)O)OC
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flask containing 1600 g
STIRRING
Type
STIRRING
Details
The quenched mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 500 ml
ADDITION
Type
ADDITION
Details
portions of chloroform, the extract carbon treated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 146 g
WASH
Type
WASH
Details
washed with aqueous NaHCO3
ADDITION
Type
ADDITION
Details
water, carbon treated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The oil thus produced
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 65.4 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2CCCC(C12)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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